molecular formula C15H26N2O6Si B14080534 5'-O-t-butyldimethylsilyluridine CAS No. 54925-65-4

5'-O-t-butyldimethylsilyluridine

Cat. No.: B14080534
CAS No.: 54925-65-4
M. Wt: 358.46 g/mol
InChI Key: IDXWTSSXQWGFCF-OJAKKHQRSA-N
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Description

5’-O-t-butyldimethylsilyluridine is a modified nucleoside derived from uridine. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the 5’-hydroxyl group of uridine. This modification enhances the compound’s stability and lipophilicity, making it useful in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-t-butyldimethylsilyluridine typically involves the protection of the 5’-hydroxyl group of uridine with a tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under anhydrous conditions .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized using microwave-assisted techniques to enhance reaction rates and yields. The use of reusable acidic resins for deprotection steps and solvent-free conditions can further improve the efficiency and environmental sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5’-O-t-butyldimethylsilyluridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form uridine derivatives.

    Reduction: Reduction reactions can modify the uridine base or the silyl group.

    Substitution: The TBDMS group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various uridine derivatives with modified functional groups, which can be further utilized in biochemical research and pharmaceutical development .

Scientific Research Applications

5’-O-t-butyldimethylsilyluridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-O-t-butyldimethylsilyluridine involves its incorporation into nucleic acids, where it can interfere with the normal function of RNA and DNA. The TBDMS group enhances the compound’s stability and lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit the activity of enzymes involved in nucleic acid synthesis, leading to the suppression of viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-t-butyldimethylsilyluridine is unique due to its specific modification at the 5’-hydroxyl group, which provides enhanced stability and lipophilicity compared to other nucleoside analogs. This makes it particularly useful in applications requiring high stability and efficient cellular uptake .

Properties

CAS No.

54925-65-4

Molecular Formula

C15H26N2O6Si

Molecular Weight

358.46 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)22-8-9-11(19)12(20)13(23-9)17-7-6-10(18)16-14(17)21/h6-7,9,11-13,19-20H,8H2,1-5H3,(H,16,18,21)/t9-,11-,12-,13-/m1/s1

InChI Key

IDXWTSSXQWGFCF-OJAKKHQRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O

Origin of Product

United States

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